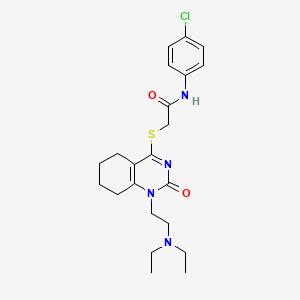
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with intriguing properties and applications. This compound features a pyridine ring and a dihydropyridine ring, with notable functional groups like hydroxyl, ketone, and amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multistep organic reactions. Starting materials, such as 2-oxopyridine, 3-hydroxypropylamine, and relevant pyridine derivatives, undergo condensation reactions under controlled temperature and pH to form the desired product. Catalysts and solvents like DMF (dimethylformamide) are often used to optimize yields and reaction rates.
Industrial Production Methods
Industrial production scales up these reactions using batch or continuous flow processes. The reactors are designed to maintain optimal temperatures and pressures, ensuring high purity and yield. Purification steps, including crystallization and chromatography, are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: : Reduction of the ketone group can yield secondary alcohols.
Substitution: : The amide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Halides like benzyl chloride or p-toluenesulfonyl chloride.
Major Products
Oxidation produces N-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Reduction yields N-(2-hydroxy-3-(2-hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is valuable in:
Chemistry: : Studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Wirkmechanismus
The compound's effects are mediated through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: : Modulation of signaling pathways related to cellular stress responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out for its unique combination of functional groups and structural features. Similar compounds include:
2-oxopyridine derivatives: : Differ in the position and nature of substituents.
Dihydropyridine compounds: : Variations in the functional groups attached to the dihydropyridine ring.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11(9-17-6-2-1-3-13(17)20)8-16-14(21)10-4-5-12(19)15-7-10/h1-7,11,18H,8-9H2,(H,15,19)(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWITKYZGVEYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CNC(=O)C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)

![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/new.no-structure.jpg)

![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)
![2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2387200.png)
![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)



![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)
